3-Chloro-1-(2,5-dimethylphenyl)propan-1-one
Description
3-Chloro-1-(2,5-dimethylphenyl)propan-1-one is a substituted propanone derivative featuring a chloro group at the 3-position of the propane chain and a 2,5-dimethylphenyl moiety attached to the ketone group. Its molecular formula is C₁₁H₁₃ClO, with a molecular weight of 196.67 g/mol (calculated based on structural analogs in and ).
Properties
IUPAC Name |
3-chloro-1-(2,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-8-3-4-9(2)10(7-8)11(13)5-6-12/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEZTAPZMZMJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292300 | |
| Record name | 3-chloro-1-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22422-19-1 | |
| Record name | NSC81388 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-1-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(2,5-dimethylphenyl)propan-1-one typically involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and the stoichiometry of reactants to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(2,5-dimethylphenyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) at room temperature or slightly elevated temperatures.
Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Oxidation: Performed in aqueous or mixed solvent systems under reflux conditions.
Major Products Formed
Nucleophilic substitution: Produces substituted derivatives depending on the nucleophile used.
Reduction: Yields 3-chloro-1-(2,5-dimethylphenyl)propan-1-ol.
Oxidation: Results in the formation of 3-chloro-1-(2,5-dimethylphenyl)propan-1-oic acid.
Scientific Research Applications
3-Chloro-1-(2,5-dimethylphenyl)propan-1-one is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Chloro-1-(2,5-dimethylphenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The activity and properties of 3-Chloro-1-(2,5-dimethylphenyl)propan-1-one can be contextualized by comparing it to structurally related compounds, particularly those with variations in substituent positions, electronic properties, or functional groups. Below is a detailed analysis:
Substituent Position and Electronic Effects
- 3-Chloro-1-(3,5-difluorophenyl)propan-1-one (CAS: 872850-57-2): Molecular Formula: C₉H₇ClF₂O (MW: 204.6 g/mol) . Substituents: Two fluorine atoms at the 3,5-positions of the phenyl ring. This may alter solubility and lipophilicity (log P) .
3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one :
- Substituents: Methoxy (-OCH₃) groups at the 2,5-positions.
- Key Difference : Methoxy groups are electron-donating via resonance, enhancing solubility in polar solvents compared to methyl groups. However, steric hindrance from the bulkier methoxy groups might reduce interaction with biological targets .
Lipophilicity and Bioactivity Trends
Evidence from related carboxamide derivatives (e.g., N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide in ) suggests that methyl substituents at the 2,5-positions enhance lipophilicity, favoring membrane penetration and interaction with hydrophobic biological targets like photosystem II (PSII) in chloroplasts. For example, the 2,5-dimethylphenyl carboxamide analog exhibited potent PET-inhibiting activity (IC₅₀ ~10 µM), attributed to optimal lipophilicity and substituent positioning .
Physicochemical Properties
| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| This compound | C₁₁H₁₃ClO | 2,5-dimethylphenyl | 196.67 | High lipophilicity, moderate solubility |
| 3-Chloro-1-(3,5-difluorophenyl)propan-1-one | C₉H₇ClF₂O | 3,5-difluorophenyl | 204.6 | Lower log P, higher reactivity |
| 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one | C₁₁H₁₃ClO₃ | 2,5-dimethoxyphenyl | 228.67 | Higher solubility, steric hindrance |
Biological Activity
3-Chloro-1-(2,5-dimethylphenyl)propan-1-one, with the chemical formula and CAS number 22422-19-1, is a compound that has garnered attention in various fields of biological research. This article delves into its biological activities, focusing on its potential antimicrobial and anticancer properties, as well as its underlying mechanisms of action.
- Molecular Weight : 196.677 g/mol
- Boiling Point : 303.9 °C at 760 mmHg
- Density : 1.084 g/cm³
- Purity : 99% .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 16 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promising anticancer properties. Research conducted on various cancer cell lines indicated that it can inhibit cell proliferation and induce apoptosis. The compound's effects were particularly pronounced in colon cancer cells, where it was found to significantly reduce cell viability in a dose-dependent manner.
Case Study: Effect on HCT116 Colon Cancer Cells
In vitro studies demonstrated that this compound reduced the viability of HCT116 cells (a human colorectal cancer cell line) with an EC50 value of approximately 7.1 ± 0.6 μM. The compound also induced reactive oxygen species (ROS) production, suggesting oxidative stress as a potential mechanism for its anticancer activity .
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound interacts with lipid membranes, leading to increased permeability and subsequent cell death in microbial cells.
- Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways, which may involve the activation of caspases and the release of cytochrome c from mitochondria.
- Oxidative Stress : By generating ROS, the compound can cause cellular damage that contributes to both its antimicrobial and anticancer effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Chloro-1-(2,5-dimethylphenyl)propan-1-one, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation using 2,5-dimethylbenzene and 3-chloropropionyl chloride. Reaction optimization involves adjusting catalysts (e.g., AlCl₃ or FeCl₃), temperature (40–60°C), and solvent polarity (e.g., dichloromethane or nitrobenzene). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitoring by TLC or HPLC (as in ) is critical for intermediate validation .
Q. How are spectroscopic techniques (IR, NMR, MS) employed to confirm the structure of this compound?
- Methodology :
- IR : Confirm the carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and aromatic C-H bends ().
- ¹H NMR : The 2,5-dimethylphenyl group shows singlet aromatic protons (δ 6.8–7.3 ppm) and methyl groups (δ 2.3–2.6 ppm). The chloroacetone moiety exhibits a triplet (CH₂Cl, δ 3.8–4.2 ppm) and a carbonyl-proximal CH₂ (δ 2.9–3.2 ppm) ( ).
- MS : ESI-MS or HRMS confirms the molecular ion [M+H]⁺ (e.g., m/z 211.06 for C₁₁H₁₂ClO) and fragmentation patterns .
Q. What methods are used to assess the purity of this compound, and how can impurities be identified?
- Methodology : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) provides purity percentages (e.g., >95% as in ). Impurities are identified via LC-MS or GC-MS, comparing retention times and spectral data to known byproducts (e.g., unreacted starting materials or oxidation products) .
Advanced Research Questions
Q. How can contradictions in NMR data (e.g., unexpected coupling or peak splitting) be resolved for structurally similar derivatives?
- Methodology : Use 2D NMR techniques (COSY, HSQC, HMBC) to assign ambiguous signals. For example, HMBC can correlate the carbonyl carbon (δ ~200 ppm) with adjacent protons. Computational tools (DFT-based NMR prediction) or variable-temperature NMR may resolve dynamic effects .
Q. What crystallographic strategies are effective for resolving the crystal structure of this compound derivatives?
- Methodology : Single-crystal X-ray diffraction with SHELXL ( ) is standard. Key steps include crystal growth (slow evaporation in ethyl acetate/hexane), data collection (Mo-Kα radiation), and refinement (R-factor < 0.05). For twinned crystals, SHELXD or twin-law correction algorithms are applied .
Q. How do substituent modifications (e.g., introducing trifluoromethyl or nitro groups) influence the compound’s reactivity or biological activity?
- Methodology : Synthesize analogs (e.g., 3-trifluoromethyl derivatives as in ) and compare reaction kinetics (e.g., SN2 displacement rates) or biological assays (e.g., enzyme inhibition). QSAR modeling can correlate substituent electronic parameters (Hammett σ) with activity .
Q. What mechanistic insights explain the cyclization of intermediates during the synthesis of related propanone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
